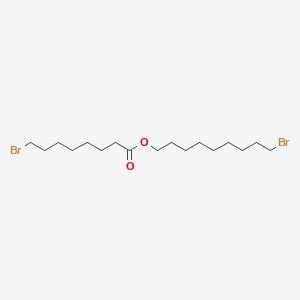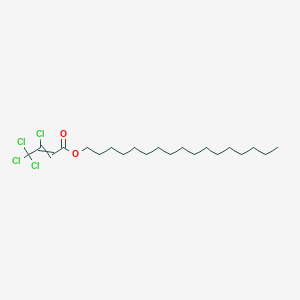
N-(Acetylsulfanyl)-L-alanyl-L-alaninamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(Acetylsulfanyl)-L-alanyl-L-alaninamide is a compound of interest in various scientific fields due to its unique chemical structure and potential applications. This compound features an acetylsulfanyl group attached to an L-alanyl-L-alaninamide backbone, making it a subject of study in organic chemistry and biochemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(Acetylsulfanyl)-L-alanyl-L-alaninamide typically involves the reaction of L-alanyl-L-alaninamide with thioacetic acid under specific conditions. The process may include the use of catalysts and solvents to facilitate the reaction and achieve high yields. The reaction conditions often involve moderate temperatures and controlled pH levels to ensure the stability of the product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow systems to optimize the synthesis process. The use of automated systems and advanced monitoring techniques ensures consistent quality and efficiency in production.
Chemical Reactions Analysis
Types of Reactions
N-(Acetylsulfanyl)-L-alanyl-L-alaninamide undergoes various chemical reactions, including:
Oxidation: The acetylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to yield thiols or other reduced sulfur-containing species.
Substitution: The acetylsulfanyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophilic reagents like amines or alcohols can be employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols.
Scientific Research Applications
N-(Acetylsulfanyl)-L-alanyl-L-alaninamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential role in biological systems, including enzyme interactions and metabolic pathways.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in drug development and disease treatment.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of N-(Acetylsulfanyl)-L-alanyl-L-alaninamide involves its interaction with specific molecular targets and pathways. The acetylsulfanyl group can participate in redox reactions, influencing cellular processes and enzyme activities. The compound may also interact with proteins and nucleic acids, affecting their function and stability.
Comparison with Similar Compounds
N-(Acetylsulfanyl)-L-alanyl-L-alaninamide can be compared with other similar compounds, such as:
N-Acetylsulfanilyl chloride: Known for its use in organic synthesis and as a reagent in various chemical reactions.
N-Acetylcysteine: Widely used for its antioxidant properties and therapeutic applications.
N-Acetylglucosamine: Studied for its role in biological systems and potential health benefits.
Properties
CAS No. |
689220-78-8 |
|---|---|
Molecular Formula |
C8H15N3O3S |
Molecular Weight |
233.29 g/mol |
IUPAC Name |
S-[[(2S)-1-[[(2S)-1-amino-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino] ethanethioate |
InChI |
InChI=1S/C8H15N3O3S/c1-4(7(9)13)10-8(14)5(2)11-15-6(3)12/h4-5,11H,1-3H3,(H2,9,13)(H,10,14)/t4-,5-/m0/s1 |
InChI Key |
JLYVCCABBGXDQN-WHFBIAKZSA-N |
Isomeric SMILES |
C[C@@H](C(=O)N)NC(=O)[C@H](C)NSC(=O)C |
Canonical SMILES |
CC(C(=O)N)NC(=O)C(C)NSC(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


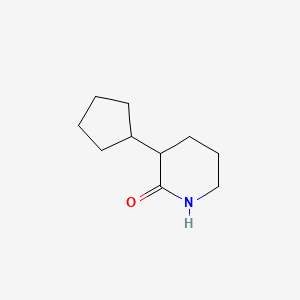
![6-[5-phenyl-2-[2-(trifluoromethyl)phenyl]-1H-imidazol-4-yl]-1-propan-2-ylsulfonylbenzimidazol-2-amine](/img/structure/B12531310.png)
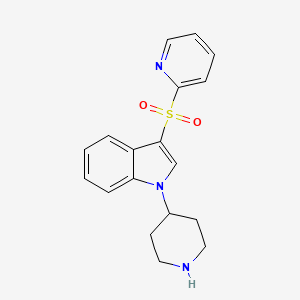

![[7-(Benzyloxy)hept-2-EN-1-YL]benzene](/img/structure/B12531331.png)
![1-[(3-Boronophenyl)methyl]-6-methylquinolin-1-ium bromide](/img/structure/B12531337.png)
![2-[3-(Cyclohex-1-en-1-yl)propyl]-3-oxocyclopent-1-en-1-yl acetate](/img/structure/B12531338.png)
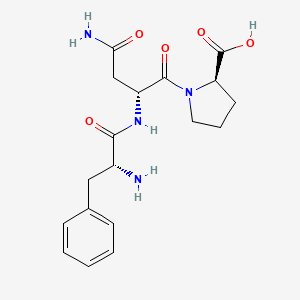
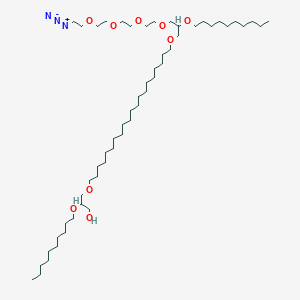

![[2-Amino-6-[(4-fluorophenyl)methylamino]pyridin-3-yl]-ethylcarbamic acid;2-phenylacetic acid](/img/structure/B12531360.png)
![Benzamide, N-cyclopropyl-3-[1-(ethylsulfonyl)-1H-indazol-5-yl]-4-methyl-](/img/structure/B12531382.png)
